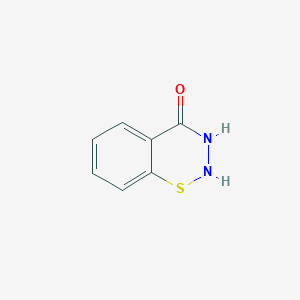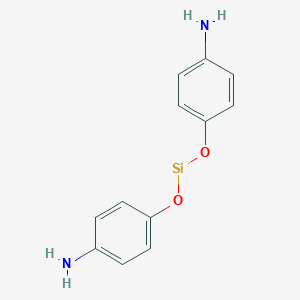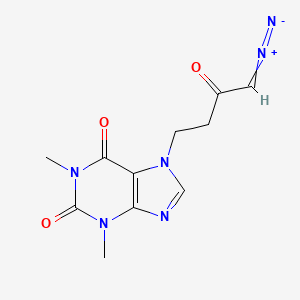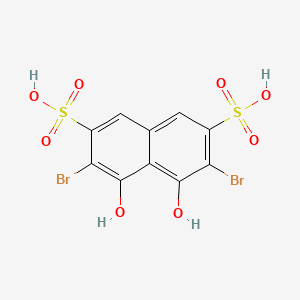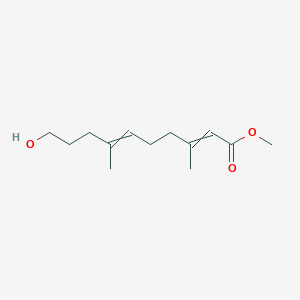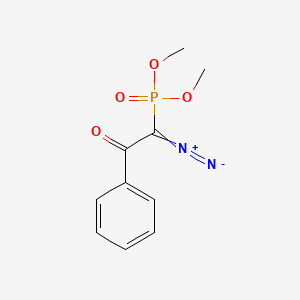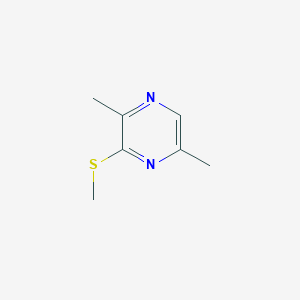
2,5-Dimethyl-3-(methylsulfanyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-3-(methylsulfanyl)pyrazine is an organic compound with the molecular formula C₇H₁₀N₂S. It belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. This compound is known for its distinct odor and is often used in the flavor and fragrance industry. It is also found in various natural sources, including plants and microorganisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(methylsulfanyl)pyrazine can be achieved through several methods:
Condensation Reaction: One common method involves the condensation of 2,5-dimethylpyrazine with methylthiol in the presence of a catalyst.
Ring Closure: Another approach is the ring closure of appropriate precursors under specific conditions.
Metal Catalysis: Metal catalysts can be used to facilitate the formation of the pyrazine ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2,5-Dimethyl-3-(methylsulfanyl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can undergo substitution reactions where the methylsulfanyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Dimethyl-3-(methylsulfanyl)pyrazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-3-(methylsulfanyl)pyrazine involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to receptors in insects, triggering behavioral responses . Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
2,5-Dimethyl-3-(methylsulfanyl)pyrazine can be compared with other pyrazine derivatives:
2,5-Dimethylpyrazine: Lacks the methylsulfanyl group, resulting in different chemical properties and applications.
2,5-Dimethyl-3-(2-methylbutyl)pyrazine: Contains a longer alkyl chain, affecting its odor and biological activity.
2,5-Dimethyl-3-(3-methylbutyl)pyrazine: Another derivative with a different alkyl substitution pattern, influencing its use as a pheromone.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
59021-08-8 |
|---|---|
Formule moléculaire |
C7H10N2S |
Poids moléculaire |
154.24 g/mol |
Nom IUPAC |
2,5-dimethyl-3-methylsulfanylpyrazine |
InChI |
InChI=1S/C7H10N2S/c1-5-4-8-6(2)7(9-5)10-3/h4H,1-3H3 |
Clé InChI |
VXFGCYJQMUSZGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=N1)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)

![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)

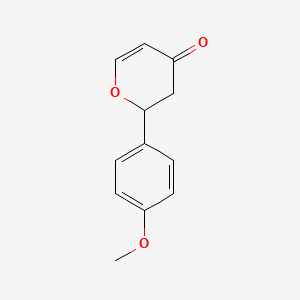
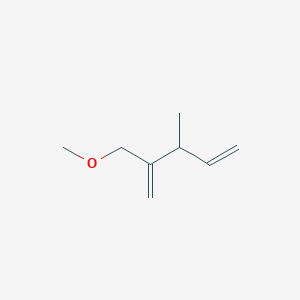
![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)
